molecular formula C23H25N3O2 B3005024 4-TERT-BUTYL-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZAMIDE CAS No. 921528-38-3

4-TERT-BUTYL-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZAMIDE

Cat. No.: B3005024
CAS No.: 921528-38-3
M. Wt: 375.472
InChI Key: ROHJMPUQNRTLFP-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZAMIDE is a complex organic compound that features a pyridazine ring, a phenyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyridazine ring through a cyclization reaction, followed by the introduction of the phenyl and tert-butyl groups through substitution reactions. The final step often involves the coupling of the pyridazine derivative with a benzamide derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in the laboratory. This includes the use of high-yielding reactions, cost-effective reagents, and scalable processes. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

    Substitution: The phenyl and tert-butyl groups can be substituted with other groups to create new compounds with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.

Scientific Research Applications

4-TERT-BUTYL-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and benzamide derivatives with different substituents. Examples include:

  • 4-TERT-BUTYL-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZAMIDE analogs with different alkyl or aryl groups.
  • Pyridazine derivatives with different functional groups on the ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-23(2,3)19-11-9-18(10-12-19)22(28)24-15-16-26-21(27)14-13-20(25-26)17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHJMPUQNRTLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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